Structural Extension Beyond the WOE HSP90 Fragment: Increased Heavy Atom Count and Predicted Binding Surface
The target compound represents a direct structural elaboration of the WOE fragment (4-chloro-6-(2-methoxyphenyl)pyrimidin-2-amine; PDB ligand ID WOE, MW 235.67 g/mol), which was identified as an ATP-pocket-binding fragment of Hsp90 by NMR and X-ray crystallography and is co-crystallized in PDB entry 2XDX at 2.42 Å resolution [1]. The target compound adds a 2-chlorophenyl ring at the pyrimidine 4-position, increasing the heavy atom count from 16 (WOE) to 22 and the molecular weight to 311.8 g/mol [2]. This structural expansion is predicted to occupy the hydrophobic lipophilic pocket adjacent to the ATP-binding site exploited by the resorcinol and aminopyrimidine lead series described by Murray et al. (2010), which achieved Hsp90 IC₅₀ values of 90 nM in cell-based assays upon fragment growth [1]. The extension strategy mirrors the fragment-to-lead trajectory validated in that study, where addition of aryl groups to the 4-position of the aminopyrimidine core yielded >100-fold improvements in binding affinity [1].
| Evidence Dimension | Structural elaboration and predicted binding surface expansion |
|---|---|
| Target Compound Data | MW 311.8 g/mol; 22 heavy atoms; di-aryl substitution (2-Cl-Ph at C4, 2-MeO-Ph at C6); TPSA 61 Ų; XLogP3 3.4 |
| Comparator Or Baseline | WOE fragment: MW 235.67 g/mol; 16 heavy atoms; mono-aryl (2-MeO-Ph at C6, Cl at C4); no C4 phenyl extension |
| Quantified Difference | +76.1 g/mol MW; +6 heavy atoms; +1 aromatic ring; net gain of hydrophobic contact surface without loss of key H-bond donor/acceptor features |
| Conditions | WOE co-crystallized with human Hsp90α N-terminal domain (PDB 2XDX; X-ray diffraction, 2.42 Å); target compound properties computed and catalogued in PubChem CID 75359877 |
Why This Matters
Procurement of the elaborated di-aryl compound rather than the WOE fragment enables direct exploration of the lipophilic pocket engagement that was shown to be critical for >100-fold affinity gains in the Murray et al. Hsp90 fragment-to-lead program [1].
- [1] Murray, C. W.; Carr, M. G.; Callaghan, O.; Chessari, G.; Congreve, M.; Cowan, S.; Coyle, J. E.; Downham, R.; Figueroa, E.; Frederickson, M.; et al. Fragment-Based Drug Discovery Applied to Hsp90. Discovery of Two Lead Series with High Ligand Efficiency. J. Med. Chem. 2010, 53 (16), 5942–5955. DOI: 10.1021/jm100059d. View Source
- [2] PubChem Compound Summary, CID 75359877, 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/MUPJLOULYVUUHW-UHFFFAOYSA-N (accessed April 2026). View Source
